Isoquinolin-1-YL-thiomorpholin-4-YL-methanone
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Overview
Description
Isoquinolin-1-YL-thiomorpholin-4-YL-methanone is a chemical compound with the molecular formula C14H14N2OS and a molecular weight of 258.34 g/mol This compound is known for its unique structure, which combines an isoquinoline moiety with a thiomorpholine ring through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolin-1-YL-thiomorpholin-4-YL-methanone typically involves the reaction of isoquinoline derivatives with thiomorpholine derivatives under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-1-YL-thiomorpholin-4-YL-methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) at room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Isoquinolin-1-YL-thiomorpholin-4-YL-methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Isoquinolin-1-YL-thiomorpholin-4-YL-methanone can be compared with other similar compounds, such as:
Isoquinolin-1-YL-piperidin-4-YL-methanone: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
Isoquinolin-1-YL-morpholin-4-YL-methanone: Contains a morpholine ring instead of a thiomorpholine ring.
Isoquinolin-1-YL-pyrrolidin-4-YL-methanone: Features a pyrrolidine ring in place of the thiomorpholine ring.
The uniqueness of this compound lies in its thiomorpholine ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
isoquinolin-1-yl(thiomorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(16-7-9-18-10-8-16)13-12-4-2-1-3-11(12)5-6-15-13/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCWWPQIMFNADH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592317 |
Source
|
Record name | (Isoquinolin-1-yl)(thiomorpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864685-18-7 |
Source
|
Record name | (Isoquinolin-1-yl)(thiomorpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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